Cas no 1251563-67-3 (11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one)

11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one 化学的及び物理的性質
名前と識別子
-
- 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one
- QUZBLFWJCKOYNZ-UHFFFAOYSA-N
- 1251563-67-3
- 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- VU0523472-1
- F5835-0566
- 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- 3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- CCG-347126
- AKOS024521951
-
- インチ: 1S/C16H17N3O3/c1-10-5-13(17-22-10)16(21)18-7-11-6-12(9-18)14-3-2-4-15(20)19(14)8-11/h2-5,11-12H,6-9H2,1H3
- InChIKey: QUZBLFWJCKOYNZ-UHFFFAOYSA-N
- SMILES: O=C1C([H])=C([H])C([H])=C2C3([H])C([H])([H])N(C(C4C([H])=C(C([H])([H])[H])ON=4)=O)C([H])([H])C([H])(C([H])([H])N21)C3([H])[H]
計算された属性
- 精确分子量: 299.12699141g/mol
- 同位素质量: 299.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 571
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- XLogP3: 0.9
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0566-10mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-4mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5835-0566-5mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-2μmol |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-15mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-5μmol |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-10μmol |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-1mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5835-0566-3mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5835-0566-2mg |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1251563-67-3 | 2mg |
$88.5 | 2023-09-09 |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
5. Back matter
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-oneに関する追加情報
Recent Advances in the Study of 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one (CAS: 1251563-67-3)
The compound 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one (CAS: 1251563-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly those involved in inflammation and oncology. The structural complexity of the molecule, characterized by its tricyclic core and oxazole moiety, has been a focal point for synthetic chemists aiming to optimize its pharmacological properties. Several research groups have reported successful synthetic routes to this compound, with improvements in yield and purity being a key focus.
In vitro and in vivo studies have demonstrated that 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibits promising activity against a range of molecular targets. Notably, its interaction with certain kinase enzymes has been elucidated through crystallographic studies, providing valuable insights into its mechanism of action. These findings have spurred further investigations into its potential as a lead compound for drug development.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and off-target effects are currently being addressed through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of derivatives with improved therapeutic profiles.
In conclusion, 11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one represents a promising candidate for further investigation in the field of medicinal chemistry. Ongoing research is likely to uncover additional applications and optimize its properties for clinical use. This brief underscores the importance of continued investment in the study of this and related compounds to unlock their full therapeutic potential.
1251563-67-3 (11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one) Related Products
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 13011-54-6(Sodium ammonium hydrogen phosphate)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)




